2,3-二氟-6-(三氟甲基)苯胺

描述

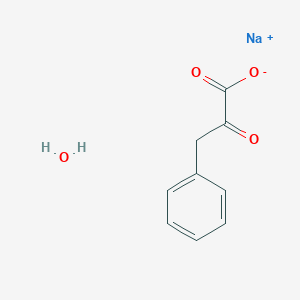

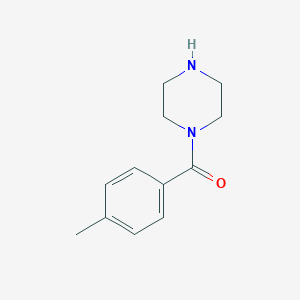

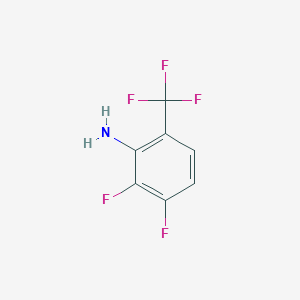

2,3-Difluoro-6-(trifluoromethyl)aniline is a compound that belongs to the family of aniline derivatives, characterized by the presence of fluorine atoms and a trifluoromethyl group attached to the benzene ring. This structural modification imparts unique physical and chemical properties, making it a compound of interest in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of compounds closely related to 2,3-Difluoro-6-(trifluoromethyl)aniline, such as other fluorinated anilines, often involves catalytic processes or specific reactions that introduce fluorine atoms or trifluoromethyl groups into the benzene ring. For instance, a silver(I)-catalyzed N-trifluoroethylation of anilines has been developed, demonstrating a method to introduce fluorine-containing groups into aniline derivatives through silver-catalyzed N-H insertions (Luo et al., 2015).

Molecular Structure Analysis

The molecular structure of fluorinated anilines, including 2,3-Difluoro-6-(trifluoromethyl)aniline, can be analyzed using spectroscopic methods. Studies on similar molecules, such as 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, have been conducted using FTIR and FT-Raman spectroscopy, providing insights into their vibrational frequencies and structural characteristics (Arjunan et al., 2011).

Chemical Reactions and Properties

Fluorinated anilines participate in various chemical reactions, including difluoroacetylation, cycloamidation, and trifluoromethylation. These reactions not only demonstrate the chemical reactivity of such compounds but also allow for the synthesis of complex derivatives with potential biological activity or material properties (Ke & Song, 2017).

科学研究应用

有机合成中的CF键活化

对脂肪氟化物的CF键活化研究,包括类似2,3-二氟-6-(三氟甲基)苯胺等化合物,突显了合成氟化建筑块的新方法的发展。这些方法涉及各种活化策略,包括Lewis酸、Bronsted超酸和过渡金属介导,提供了通向氟化和非氟化产物的途径。由于氟原子赋予的独特性质,这一研究领域对于合成具有潜在药用应用的分子至关重要(Shen et al., 2015)。

环境应用和氟烷基化反应

对包括在水介质中的氟化合物的环境行为和应用,包括氟烷基化反应进行了广泛审查。这些化合物在设计新药物、农药和功能材料方面起着重要作用,因为它们对物理、化学和生物性质具有独特影响。朝着环境友好的氟烷基化反应的进展标志着水作为溶剂或反应物在绿色化学原则下的作用,突显了可持续化学实践的推动(Song et al., 2018)。

微生物降解和环境命运

对包括2,3-二氟-6-(三氟甲基)苯胺衍生物在内的多氟烷基化学品的微生物降解,揭示了它们在环境中的命运。这项研究对于了解这些持久性化合物在环境中如何降解至关重要,可能导致全氟烷基酸的形成,这些酸具有已知的毒性特性。该研究强调了探索氟化合物的生物降解性和环境影响的重要性(Liu & Mejia Avendaño, 2013)。

药物设计和药理应用

在药物设计领域,对于三氟甲基基团的战略放置,如在2,3-二氟-6-(三氟甲基)苯胺中所见,被探讨其在抗结核药物开发中的潜力。该综述讨论了这些氟化取代基如何调节抗结核药物的药效动力学和药代动力学行为,表明氟化合物在药物化学中的广泛适用性(Thomas, 1969)。

CO2的化学固定

使用苯胺衍生物,包括氟化苯胺,与CO2的化学固定代表了合成官能化唑化合物的一种新方法。这种方法为在有机合成中利用CO2这种温室气体提供了环境友好的解决方案,展示了氟化苯胺在创造增值化学品方面的多功能应用(Vessally et al., 2017)。

安全和危害

“2,3-Difluoro-6-(trifluoromethyl)aniline” is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

作用机制

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.

Mode of Action

It’s known that this compound is used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound with a halide or pseudohalide .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound plays a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways.

Result of Action

Given its use in the synthesis of various organic compounds , it can be inferred that this compound plays a crucial role in the formation of complex organic structures.

Action Environment

It’s known that this compound should be stored in a cool, dry, and well-ventilated place , suggesting that temperature, humidity, and ventilation could potentially influence its stability and efficacy.

属性

IUPAC Name |

2,3-difluoro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUZXPMLPYDZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575753 | |

| Record name | 2,3-Difluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124185-34-8 | |

| Record name | 2,3-Difluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。